molecular formula C22H27N5S B11660293 (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No.: B11660293
M. Wt: 393.6 g/mol
InChI Key: SFIVXSRGPVBGOK-VULFUBBASA-N
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Description

(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a benzothieno pyrimidine core, and a hydrazone linkage, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of 4-pyridinyl ethanone, which is then reacted with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidine-4-amine under hydrazone formation conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as acetic acid to facilitate the hydrazone formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or benzothieno pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone include:

    (1E)-1-(4-Pyridinyl)ethanone hydrazone: Lacks the benzothieno pyrimidine core.

  • 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL hydrazone : Lacks the pyridine ring.

Uniqueness

The uniqueness of (1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the benzothieno pyrimidine core allows for diverse interactions and applications that are not possible with simpler analogs.

benzothieno[2,3-D]pyrimidin-4-YL)hydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N5S

Molecular Weight

393.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H27N5S/c1-5-22(3,4)16-6-7-18-17(12-16)19-20(24-13-25-21(19)28-18)27-26-14(2)15-8-10-23-11-9-15/h8-11,13,16H,5-7,12H2,1-4H3,(H,24,25,27)/b26-14+

InChI Key

SFIVXSRGPVBGOK-VULFUBBASA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=NC=C4

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=NC=C4

Origin of Product

United States

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